molecular formula C13H17NO2 B11885248 Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B11885248
M. Wt: 219.28 g/mol
InChI Key: RVRVWRRQXBUGSM-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound of interest in medicinal chemistry research, based on the proven biological activity of its structural analogs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties . Recent studies on THIQ hybrids have highlighted their significant potential as novel antifungal agents. Such compounds have demonstrated complete growth inhibition against clinically relevant Candida species, including C. albicans and C. krusei , by acting as ergosterol biosynthesis inhibitors . Furthermore, dihydroisoquinolone derivatives have shown potent and broad-spectrum anti-malarial activity against multiple resistant strains of Plasmodium falciparum , with some candidates selected for in-depth preclinical evaluation . Other research avenues for THIQ-based compounds include investigating their contractile activity on smooth muscle and their neuroprotective properties as endogenous amines in the brain . The specific substitution pattern on this compound—featuring an ester group at the 5-position and an ethyl group on the secondary amine—allows researchers to explore structure-activity relationships (SAR) critical for optimizing potency and selectivity. This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and SAR profiling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-ethyl-3,4-dihydro-1H-isoquinoline-5-carboxylate

InChI

InChI=1S/C13H17NO2/c1-3-14-8-7-11-10(9-14)5-4-6-12(11)13(15)16-2/h4-6H,3,7-9H2,1-2H3

InChI Key

RVRVWRRQXBUGSM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. It is known to function as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 2-Ethyl, 5-COOCH₃ C₁₃H₁₇NO₂ 219.28 (theoretical) Not available N/A
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride 4,4-Dimethyl, 5-COOCH₃ (HCl salt) C₁₃H₁₈ClNO₂ 255.74 1203682-99-8
Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride 8-Fluoro, 5-COOCH₃ (HCl salt) C₁₁H₁₃ClFNO₂ 245.68 2253638-70-7
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 8-Methoxy, 5-COOCH₃ C₁₂H₁₅NO₃ 221.25 152722-51-5
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-Dimethoxy, 1-Methyl, 2-COOC₂H₅ C₁₅H₁₉NO₄ 277.32 Not available
Key Observations:

Halogenation (e.g., 8-fluoro in ) introduces electronegativity, which can modulate receptor binding affinity and metabolic stability.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating formulation for in vitro assays or parenteral administration.

Biological Activity

Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a compound of interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline backbone with a methyl ester functional group at the fifth carbon and an ethyl substituent at position two. This unique substitution pattern is believed to influence its biological properties significantly.

While specific mechanisms for this compound are not fully elucidated, it can be inferred from related compounds that it may interact with various biological targets:

  • Enzyme Inhibition : Isoquinoline derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation : Compounds in this class may act on neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess varying degrees of antimicrobial properties. Studies have shown that structurally similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be characterized but suggests potential as an antimicrobial agent.

Anticancer Potential

Isoquinoline derivatives have been investigated for their anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may confer similar anti-proliferative effects.

Comparative Analysis with Related Compounds

To better understand the potential activities of this compound, it is helpful to compare it with other isoquinoline derivatives:

Compound NameBiological ActivityNotable Features
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylateAntimicrobial and anticancerSimilar structure; varying substitution
Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolineAntimicrobial; forms hydrogen bondsDisordered ethyl group affecting activity
Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylateAnticancer; neuroprotective effectsUnique phenolic substitution

Case Studies and Research Findings

Several studies have documented the biological activities of tetrahydroisoquinoline derivatives:

  • Antimicrobial Studies : A study demonstrated that certain tetrahydroisoquinolines exhibited significant antimicrobial activity against pathogenic strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Research : In vitro studies on related compounds indicated potent anti-proliferative effects against cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations below 25 µM .
  • Neuropharmacological Effects : Investigations into the neuroprotective properties of isoquinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems .

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-ethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?

Answer:
The compound can be synthesized using multi-step organic reactions such as the Pictet-Spengler or Bischler-Napieralski reactions. Key steps include:

  • Cyclization : Reacting phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core .
  • Substituent introduction : The ethyl group at position 2 and methyl ester at position 5 are introduced via alkylation or esterification steps under controlled temperature (60–80°C) and inert atmospheres to minimize side reactions .
  • Purification : Use HPLC (with C18 columns and acetonitrile/water gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .

Basic: How is the compound’s purity and structural integrity confirmed?

Answer:
A combination of analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and ring conformation. For example, the ethyl group at position 2 shows characteristic triplet splitting (~δ 1.2 ppm for CH3_3) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 234.149) .
  • HPLC : Retention time and peak symmetry (using UV detection at 254 nm) assess purity .

Advanced: How do substituent positions and stereochemistry influence biological activity?

Answer:
The ethyl group at position 2 and ester group at position 5 are critical for neuroprotective activity. Comparative studies of analogs reveal:

Substituent PositionBiological Activity (IC50_{50})Key Observation
2-Ethyl, 5-COOCH3_312 μM (dopaminergic neurons)Optimal neuroprotection
2-Methyl, 5-COOCH3_328 μMReduced potency due to steric effects
2-Ethyl, 5-COOH>50 μMPoor membrane permeability

Stereochemical considerations : The (3S)-configured analogs show 3-fold higher activity than (3R) in receptor-binding assays, highlighting enantioselective interactions .

Advanced: How can contradictory biological data between in vitro and in vivo studies be resolved?

Answer:
Contradictions often arise from pharmacokinetic variability or metabolic instability . Mitigation strategies include:

  • Enantiomeric purity : Verify using chiral HPLC to exclude inactive stereoisomers .
  • Prodrug optimization : Replace the methyl ester with a tert-butyl ester to enhance metabolic stability in vivo .
  • Tissue distribution studies : Radiolabeled tracers (e.g., 14^{14}C-labeled compound) quantify brain penetration in rodent models .

Advanced: How is crystallographic data analyzed to confirm the compound’s conformation?

Answer:

  • SHELXL refinement : Refine X-ray diffraction data to model bond lengths and angles (e.g., C-C bond precision ±0.01 Å) .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess ring puckering (e.g., boat vs. chair conformations in the tetrahydroisoquinoline core) .
  • Ring puckering coordinates : Use Cremer-Pople parameters to quantify non-planarity (e.g., θ = 25° for the six-membered ring) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to Category 2 skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation (linked to H335 respiratory irritation) .
  • Spill management : Neutralize with silica-based absorbents and dispose as hazardous waste .

Advanced: How is computational modeling used to predict SAR?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite model interactions with dopamine receptors. The ethyl group at position 2 forms hydrophobic contacts with Leu-128 in the D2_2 receptor .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, revealing increased rigidity due to the 2-ethyl substituent .

Advanced: How to address low yield in large-scale synthesis?

Answer:

  • Catalyst optimization : Switch from HCl to p-TsOH (10 mol%) in cyclization steps to reduce side-product formation .
  • Flow chemistry : Continuous flow reactors improve heat transfer and reaction homogeneity, boosting yield from 45% (batch) to 72% .

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